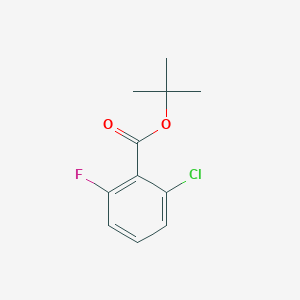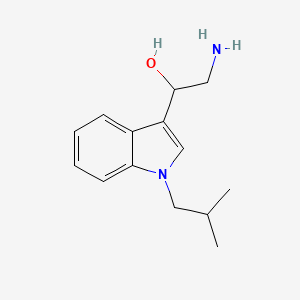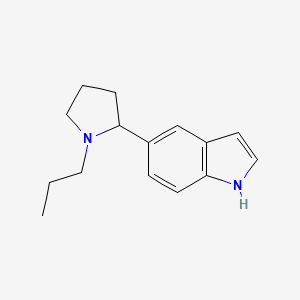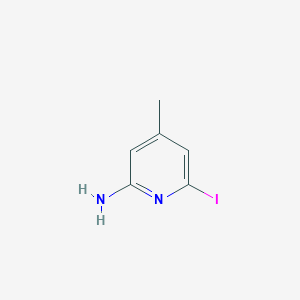
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C10H18ClNO3 and a molar mass of 235.71 g/mol . It is a morpholine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
The synthesis of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and chloromethyl methyl ether under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, often using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparación Con Compuestos Similares
(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:
Morpholine-4-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and uses.
Propiedades
Número CAS |
1260611-32-2 |
|---|---|
Fórmula molecular |
C10H18ClNO3 |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(chloromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Clave InChI |
LKTUWBGNUYXETD-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)



